molecular formula C7H6F2N2O B2943223 2,4-Difluorophenylurea CAS No. 145602-64-8

2,4-Difluorophenylurea

Cat. No. B2943223
CAS RN: 145602-64-8
M. Wt: 172.135
InChI Key: SBBRRSKIPTXBCO-UHFFFAOYSA-N
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Description

2,4-Difluorophenylurea is a chemical compound with the molecular formula C7H6F2N2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,4-Difluorophenylurea consists of a phenyl ring substituted with two fluorine atoms and a urea group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

2,4-Difluorophenylurea has a molecular weight of 172.13 g/mol . Its physical and chemical properties such as melting point, boiling point, and solubility can be determined using standard laboratory techniques .

Scientific Research Applications

Herbicide Efficacy and Crop Safety

2,4-Difluorophenylurea: is studied for its role in the efficacy of herbicides and their safety profile when used on crops. Research has shown that the timing and dosage of herbicide application can significantly affect crop safety. For instance, low-dose applications of herbicides related to 2,4-Difluorophenylurea have been evaluated for their impact on watermelon, where early application before flowering has shown to cause more injury and reduce yields .

Environmental Fate of Herbicides

The environmental fate of herbicides, including those with 2,4-Difluorophenylurea, is a critical area of study. It involves understanding how these compounds move through and affect the environment. For example, the mobility of these herbicides in soil and their potential to reach water sources is a concern that requires thorough investigation to ensure environmental protection .

Photolysis on Plant Surfaces

Sunlight photolysis of herbicides, such as 2,4-Difluorophenylurea analogs, on plant surfaces is another significant research area. This process affects the persistence and activity of herbicides on foliage. Studies have examined how different surfaces, like leaf cuticular wax, influence the photolysis rate and the subsequent environmental impact of these herbicides .

Pesticide Residue Analysis

Analyzing the residues of pesticides, including 2,4-Difluorophenylurea, in agricultural products is essential for food safety. Research focuses on detecting these residues in marketable fruits and vegetables to ensure they are within safe consumption limits. The presence of such compounds is monitored to prevent potential health risks to consumers .

Fluorophore Stabilization in Life Sciences

In the life sciences, 2,4-Difluorophenylurea may be used in the stabilization of fluorophores. These stabilized fluorophores are crucial for various applications, including single-molecule studies, resonance energy transfer (FRET), and super-resolution microscopy. This enables non-invasive studies on biological systems and contributes to advancements in medical research .

Metabolite Analysis in Soil

2,4-Difluorophenylurea is also relevant in the study of soil metabolites. As a metabolite of certain pesticides, its presence and concentration in soil can indicate the breakdown and transformation of these substances. Understanding its behavior in soil helps in assessing the long-term environmental impact of pesticide use .

Future Directions

The future directions for 2,4-Difluorophenylurea would depend on its potential applications. It could be used in the development of new materials or drugs, or in the study of chemical reactions .

Mechanism of Action

Target of Action

It is known to be a metabolite of the pesticide teflubenzuron , which primarily targets insect growth by inhibiting chitin synthesis in insect larvae

Mode of Action

It’s parent compound, teflubenzuron, acts by inhibiting the production of chitin, a major component of the exoskeleton in insects . This results in the inability of the insect to molt, leading to its death

Biochemical Pathways

It is known that its parent compound, teflubenzuron, interferes with the chitin synthesis pathway in insects . This disruption prevents the formation of a new exoskeleton during molting, leading to the death of the insect . It’s possible that 2,4-Difluorophenylurea may affect similar pathways, but more research is needed to confirm this.

Pharmacokinetics

As a metabolite of teflubenzuron, it is likely to share some pharmacokinetic properties with its parent compound. Teflubenzuron is known to be moderately mobile in the environment , which could impact the bioavailability of 2,4-Difluorophenylurea.

Result of Action

Its parent compound, teflubenzuron, is known to cause death in insects by preventing the formation of a new exoskeleton during molting

Action Environment

The action of 2,4-Difluorophenylurea is likely to be influenced by environmental factors, given that it is a metabolite of a pesticide. Teflubenzuron, its parent compound, is known to be moderately mobile in the environment . This suggests that the action, efficacy, and stability of 2,4-Difluorophenylurea could be influenced by factors such as soil type, temperature, and moisture levels.

properties

IUPAC Name

(2,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBRRSKIPTXBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluorophenyl)urea

CAS RN

145602-64-8
Record name (2,4-DIFLUOROPHENYL)UREA
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